Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
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Overview
Description
Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both nitrogen and oxygen atoms within the ring system .
Preparation Methods
The synthesis of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate: This compound has an oxygen atom in the spirocyclic ring, which can influence its reactivity and biological activity.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: This compound has a similar spirocyclic structure but differs in the position of the oxo and carboxylate groups, affecting its chemical properties and applications.
This compound stands out due to its specific structural features and the resulting unique chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-5-10(15)9-13(14)6-4-7-13/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCBSGNUAQKGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778646-92-7 |
Source
|
Record name | tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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